2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid
Overview
Description
2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound features a benzyloxy group, an ethoxycarbonyl group, and a methyl group attached to a butanoic acid backbone. Such compounds are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-(benzyloxy)-3-methylbutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar esterification reactions, scaled up to accommodate larger quantities. The process would need to be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2-(Benzyloxy)-2-(hydroxymethyl)-3-methylbutanoic acid.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The benzyloxy and ethoxycarbonyl groups could play roles in binding to molecular targets, while the carboxylic acid group may be involved in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-methylbutanoic acid: Lacks the ethoxycarbonyl group.
2-(Ethoxycarbonyl)-3-methylbutanoic acid: Lacks the benzyloxy group.
3-Methylbutanoic acid: Lacks both the benzyloxy and ethoxycarbonyl groups.
Uniqueness
2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid is unique due to the presence of both the benzyloxy and ethoxycarbonyl groups, which can influence its reactivity and potential biological activity. These functional groups may provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUCVPWPODFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303841 | |
Record name | 2-(benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29542-26-5 | |
Record name | NSC162688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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